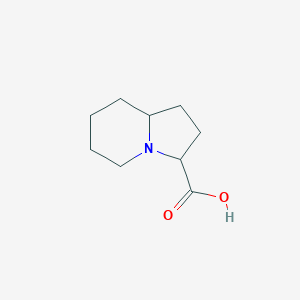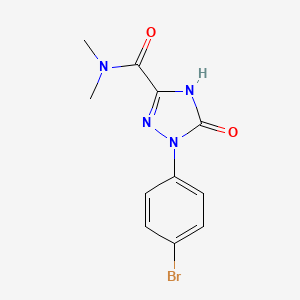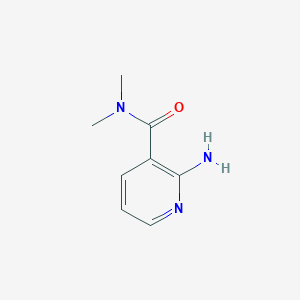
2-Amino-N,N-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H11N3O3S. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is a derivative of nicotinamide and contains an amino group and a dimethyl group attached to the nicotinamide ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethylnicotinamide typically involves multiple steps. One common method starts with 2-chloro-3-nicotinic acid, which reacts with thionyl chloride to form 2-chloro-3-nicotinoyl chloride. This intermediate then reacts with dimethylamine to produce 2-chloro-N,N-dimethylnicotinamide. The final step involves the reaction of this compound with a mixture of sodium sulfide and sulfur, followed by acidification to yield 2-mercapto-N,N-dimethylnicotinamide. Chlorination and subsequent reaction with ammonia produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to improve yield and purity. This includes controlling reaction temperatures, reducing reaction times, and minimizing side reactions. The use of sodium bisulfide instead of sodium sulfide in the preparation of sodium polysulfide has been shown to enhance reaction speed and reduce side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted nicotinamides .
Aplicaciones Científicas De Investigación
2-Amino-N,N-dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes. For example, in the context of herbicides, it inhibits the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylnicotinamide: Lacks the amino group present in 2-Amino-N,N-dimethylnicotinamide.
Nicosulfuron: Contains a sulfonylurea group and is used as a herbicide.
2-Amino-4,6-dimethoxypyrimidine: Contains a pyrimidine ring instead of a nicotinamide ring.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its combination of an amino group and a dimethyl group attached to the nicotinamide ring provides distinct chemical and biological properties, making it valuable in various applications.
Propiedades
IUPAC Name |
2-amino-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEALCOXEDLQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
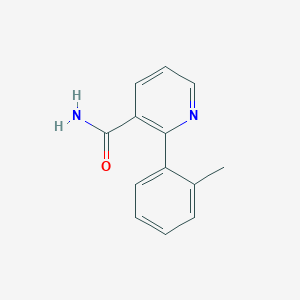
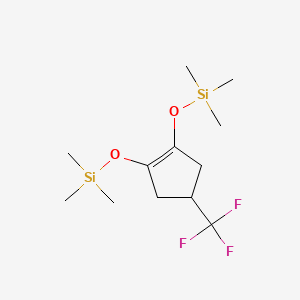

![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)

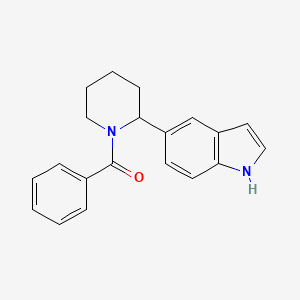
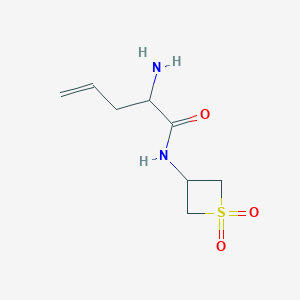
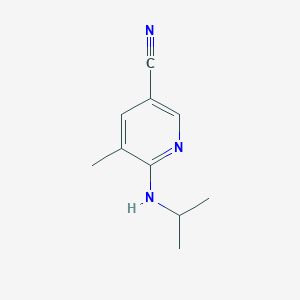
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13008129.png)
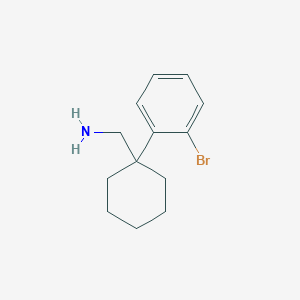
![5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
![3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13008138.png)
